PF-06282999 - 1435467-37-0

PF-06282999

Catalog Number: EVT-279207
CAS Number: 1435467-37-0
Molecular Formula: C13H12ClN3O3S
Molecular Weight: 325.77 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-06282999 is a synthetically derived member of the thiouracil class of compounds. [] This small molecule acts as a potent and selective mechanism-based inactivator of the enzyme myeloperoxidase (MPO). [] Its primary area of research interest lies in exploring its potential for treating cardiovascular diseases. [, ]

Rifampin

Compound Description: Rifampin is a well-known antibiotic that is also a potent inducer of cytochrome P450 3A4 (CYP3A4), primarily through activation of the pregnane X receptor (PXR) .

Relevance: Rifampin serves as a prototypical PXR agonist and is used as a positive control in studies investigating the induction potential of other compounds, like PF-06282999. While structurally unrelated to PF-06282999, both compounds have been shown to induce CYP3A4, with PF-06282999 exhibiting a weaker induction profile compared to rifampin .

Midazolam

Compound Description: Midazolam is a benzodiazepine medication commonly used as a sedative and anesthetic. It is primarily metabolized by CYP3A4 .

Relevance: Midazolam serves as a sensitive probe substrate for assessing CYP3A4 activity. In clinical drug-drug interaction studies, co-administration of PF-06282999 with midazolam resulted in a dose-dependent decrease in midazolam exposure, indicating that PF-06282999 can induce CYP3A4 activity in vivo .

6-(Substituted-phenyl)thiouracils

Compound Description: This refers to a class of compounds encompassing PF-06282999, characterized by a thiouracil core structure substituted at the 6-position with various aryl groups .

Relevance: These compounds represent a series of structural analogs explored during the discovery and optimization of PF-06282999 as potent and selective MPO inhibitors. Modifications to the aryl substituent at the 6-position of the thiouracil were investigated to optimize the inhibitory potency, selectivity, and pharmacokinetic properties .

PF-1355

Compound Description: PF-1355 is another thiouracil derivative identified as an MPO inhibitor .

AZM198

Compound Description: AZM198 is a 2-thioxanthine derivative that acts as an MPO inhibitor .

CITCO

Compound Description: CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) is a highly selective agonist of the constitutive androstane receptor (CAR) .

Relevance: Similar to the use of rifampin as a PXR agonist control, CITCO is used as a positive control for CAR activation in gene expression studies. By comparing the gene expression profiles induced by PF-06282999, rifampin, and CITCO, researchers can assess the specific nuclear receptor pathways involved in the regulation of drug metabolism and transport genes .

Omeprazole

Compound Description: Omeprazole is a proton pump inhibitor widely used to treat gastroesophageal reflux disease and peptic ulcers. It is also known to activate the aryl hydrocarbon receptor (AhR) .

Relevance: In the context of studying drug metabolism and transport regulation, omeprazole serves as a positive control for AhR activation. Comparing the gene expression signatures induced by PF-06282999, rifampin, CITCO, and omeprazole allows researchers to differentiate between PXR-, CAR-, and AhR-mediated effects on drug-disposition genes .

Pazopanib

Compound Description: Pazopanib is a multi-targeted tyrosine kinase inhibitor used in cancer treatment. It has been found to induce CYP3A4, but the underlying mechanism remains unclear .

Relevance: Pazopanib serves as an example of a compound inducing CYP3A4 through a pathway distinct from PXR, CAR, or AhR, as indicated by its gene expression signature. In contrast, PF-06282999 primarily induces CYP3A4 via PXR activation .

Source and Classification

PF-06282999 was developed as part of a research initiative aimed at discovering potent inhibitors of myeloperoxidase. Its chemical structure features a chloro-substituted methoxyphenyl group linked to a tetrahydropyrimidine ring, which contributes to its biological activity. The compound has been assigned the DrugBank Accession Number DB11683 and has been advanced to clinical trials to assess its safety and pharmacokinetics in humans .

Synthesis Analysis

Methods and Technical Details

The synthesis of PF-06282999 involves several key steps that utilize standard organic chemistry techniques. The primary synthetic route includes:

  1. Formation of the Tetrahydropyrimidine Core: The initial step typically involves the cyclization of appropriate precursors to form the tetrahydropyrimidine scaffold.
  2. Chlorination and Alkylation: The introduction of the chloro group is achieved through chlorination reactions, while alkylation processes are employed to attach the methoxyphenyl substituent.
  3. Deprotection Steps: Various protecting groups are used throughout the synthesis to facilitate selective reactions, which are later removed in deprotection steps.

These methods allow for the efficient construction of PF-06282999 while enabling modifications that can enhance its pharmacological properties .

Molecular Structure Analysis

Structure and Data

PF-06282999 has a complex molecular structure characterized by the following details:

  • Chemical Formula: C₁₃H₁₂ClN₃O₃S
  • Molecular Weight: Average 325.77 g/mol
  • IUPAC Name: 2-[6-(5-chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
  • SMILES Notation: COC1=CC=C(Cl)C=C1C1=CC(=O)NC(=S)N1CC(N)=O

The structure features a pyrimidine ring fused with various functional groups, including a methoxy group and a thioxo moiety, which are critical for its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

PF-06282999 undergoes specific chemical reactions that define its mechanism of action, particularly its irreversible inhibition of myeloperoxidase. Key reactions include:

  1. Covalent Bond Formation: The compound forms covalent bonds with the active site of myeloperoxidase, leading to irreversible inactivation.
  2. Hydrolysis Reactions: Under certain conditions, hydrolysis can occur, impacting the stability and efficacy of PF-06282999.
  3. Metabolic Pathways: Following administration, PF-06282999 is metabolized primarily through pathways involving cytochrome P450 enzymes, influencing its pharmacokinetic profile .
Mechanism of Action

Process and Data

PF-06282999 acts primarily as an inhibitor of myeloperoxidase through a mechanism-based inactivation process. Upon binding to the enzyme:

  1. Irreversible Inhibition: The compound covalently modifies specific amino acid residues within the active site of myeloperoxidase, preventing substrate access.
  2. Impact on Reactive Species Production: By inhibiting myeloperoxidase activity, PF-06282999 reduces the production of reactive oxygen species that contribute to inflammation and tissue damage.

This mechanism positions PF-06282999 as a promising candidate for mitigating conditions associated with excessive myeloperoxidase activity, such as cardiovascular diseases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PF-06282999 exhibits several notable physical and chemical properties:

  • Water Solubility: 0.0182 mg/mL
  • LogP (Octanol-Water Partition Coefficient): 1.82
  • pKa Values:
    • Strongest Acidic: 8.01
    • Strongest Basic: -3.2
  • Polar Surface Area: 84.66 Ų
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 4

These properties indicate moderate lipophilicity and potential bioavailability characteristics suitable for oral administration .

Applications

Scientific Uses

PF-06282999's primary application lies in its potential therapeutic use as an inhibitor of myeloperoxidase in various inflammatory conditions. Research indicates that it may be effective in:

  1. Cardiovascular Disease Management: By stabilizing atherosclerotic lesions and preventing plaque rupture.
  2. Autoimmune Disorders: Targeting inflammation mediated by myeloperoxidase activity.
  3. Research Tool: Serving as a valuable compound for studying myeloperoxidase-related pathways in preclinical models.

The ongoing clinical trials aim to further elucidate these applications and establish safety profiles for human use .

Properties

CAS Number

1435467-37-0

Product Name

PF-06282999

IUPAC Name

2-[6-(5-chloro-2-methoxyphenyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]acetamide

Molecular Formula

C13H12ClN3O3S

Molecular Weight

325.77 g/mol

InChI

InChI=1S/C13H12ClN3O3S/c1-20-10-3-2-7(14)4-8(10)9-5-12(19)16-13(21)17(9)6-11(15)18/h2-5H,6H2,1H3,(H2,15,18)(H,16,19,21)

InChI Key

ICYNYWFGIDGBRD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC(=S)N2CC(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

PF-06282999; PF06282999; PF06282999.

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=O)NC(=S)N2CC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.